molecular formula C9H9NO3 B2873590 Methyl 3-amino-4-formylbenzoate CAS No. 212322-17-3

Methyl 3-amino-4-formylbenzoate

Cat. No.: B2873590
CAS No.: 212322-17-3
M. Wt: 179.175
InChI Key: XFULTVJWWNIPPO-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-formylbenzoate” is a chemical compound with the molecular formula C9H9NO3 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a direct amidation of esters with sodium amidoboranes . This process is rapid, chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H9NO3 . The molecular weight of this compound is 179.17 .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used in the synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The exact values for its density, boiling point, and melting point are not available .

Scientific Research Applications

  • Synthesis of Organic Compounds Methyl 3-amino-4-formylbenzoate is utilized in the synthesis of various organic compounds. For example, it is used in the preparation of 3-amino-4-(arylamino)-1H-isochromen-1-ones through a multicomponent reaction, involving an α-aminonitrile intermediate and subsequent cyclization (Opatz & Ferenc, 2005). Additionally, it plays a role in the one-pot synthesis of p-aminobenzoic acid, a process that does not require expensive materials and offers an alternative method for producing p-aminobenzoic acid (Kim, Ryu, & Kim, 2014).

  • Pharmaceutical Research and Anticancer Potential In pharmaceutical research, this compound derivatives have shown promise. For instance, triphenylstannyl 4-((arylimino)methyl)benzoates, derived from reactions involving this compound, exhibit potent anticancer properties. These compounds have demonstrated significant cytotoxic efficacy against human cervical and breast cancer cells, highlighting their potential as novel anticancer agents (Basu Baul et al., 2017).

  • Nanomaterials and Drug Delivery Systems In the field of nanomaterials, this compound is used for surface functionalization of polymersomes, which are vesicles assembled from amphiphilic block copolymers. These polymersomes have applications in drug delivery and surface functionalization, demonstrating the compound's utility in creating biocompatible and targeted drug delivery systems (Egli et al., 2011).

  • Fluorescent Chemosensors and Bio-imaging this compound derivatives are used in the development of fluorescent chemosensors. These chemosensors exhibit high selectivity and sensitivity, particularly for detecting aluminum ions. They have potential applications in bio-imaging, as demonstrated in studies involving human cervical HeLa cancer cell lines (Ye et al., 2014).

  • Chemical Synthesis and Characterization The compound is instrumental in the synthesis and characterization of various chemical derivatives. It has been used to synthesize novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, characterized by their potential antioxidant activities and physicochemical properties (Yüksek et al., 2015).

Safety and Hazards

“Methyl 3-amino-4-formylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Properties

IUPAC Name

methyl 3-amino-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFULTVJWWNIPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 25 mL of ethanol/glacial acetic acid/water (2:2:1) were added 0.6 g (2.9 mmol) of methyl 4-formyl-3-nitrobenzoate, 1.2 g (21.4 mmol) of iron powder and 0.01 mL of concentrated hydrochloric acid and the mixture was refluxed with stirring for 15 minutes. Then the iron was separated off, the solution was diluted with water and extracted with methylene chloride. The combined organic extracts were washed with water, dried, and evaporated down. Yield: 0.3 g (58% of theory); Rf value: 0.74 (silica gel, methylene chloride/methanol=9.5:0.5).
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0.6 g
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1.2 g
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25 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a 1:1 mixture of ethanol and acetic acid was added methyl4-formyl-3-nitrobenzoate (1 eq) and Fe dust (3 eq) was added in portions. The reduction was complete in 1 h. The reaction mixture was filtered and then concentrated and partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium bicarbonate and dried and concentrated to give methyl 4-formyl-3-aminobenzoate in 85% yield. ES/MS m/z 180 (MH+).
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Synthesis routes and methods IV

Procedure details

Dissolve 3-amino-4-hydroxymethyl-benzoic acid methyl ester (step (c), 4.2 g, 23.3 mmol) in 125 mL of anhydrous CH2Cl2 and add MnO2 (20.2 g, 232.8 mmol) and stirred at RT. After 5 h, the solution was filtered through Celite and concentrated to afford the title compound as a yellow solid upon drying under vacuum. MS m/z: 180.1 (M+1).
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4.2 g
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